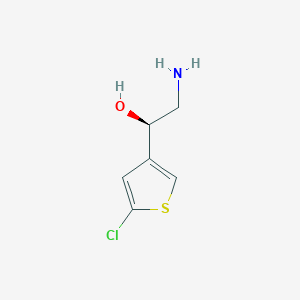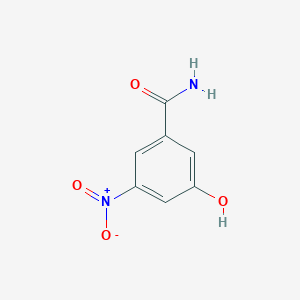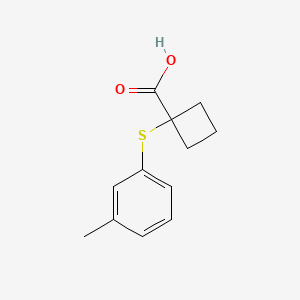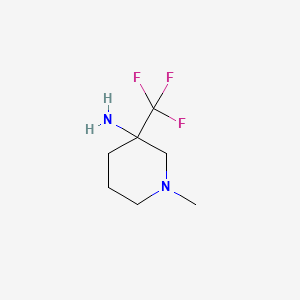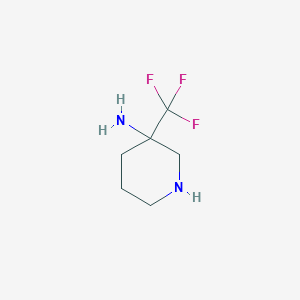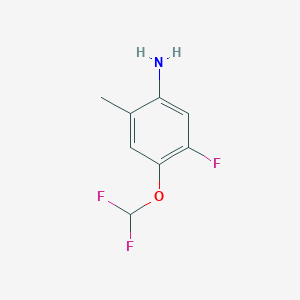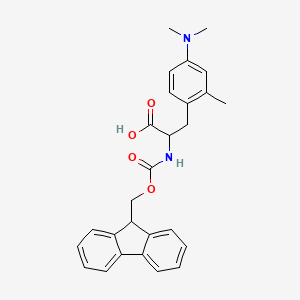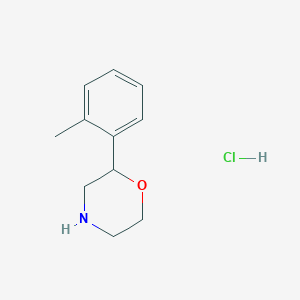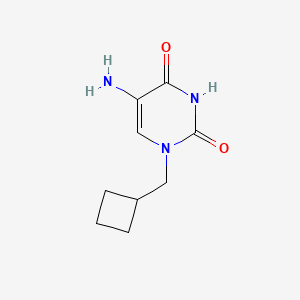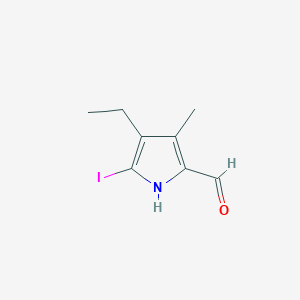
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, iodo, and methyl groups, as well as an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of Substituents: The ethyl, iodo, and methyl groups can be introduced through various substitution reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carboxylic acid
Reduction: 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
科学的研究の応用
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
類似化合物との比較
Similar Compounds
4-Ethyl-3-methyl-1H-pyrrole-2-carbaldehyde: Lacks the iodo substituent, which may affect its reactivity and biological activity.
5-Iodo-3-methyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl substituent, which may influence its solubility and interaction with biological targets.
4-Ethyl-5-iodo-1H-pyrrole-2-carbaldehyde: Lacks the methyl substituent, which may impact its steric properties and reactivity.
Uniqueness
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodo group, in particular, can enhance its reactivity in substitution reactions and its potential as a radiolabeling agent in biological studies .
特性
分子式 |
C8H10INO |
|---|---|
分子量 |
263.08 g/mol |
IUPAC名 |
4-ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H10INO/c1-3-6-5(2)7(4-11)10-8(6)9/h4,10H,3H2,1-2H3 |
InChIキー |
XPJLAZIBJNTLLU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=C1C)C=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
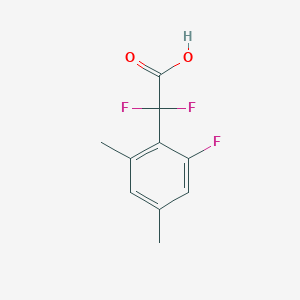
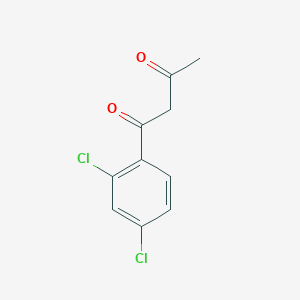
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
